Cas no 1806245-50-0 (Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate)
Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C9H6F3IN2O5/c1-2-19-8(16)5-6(15(17)18)4(3-14-7(5)13)20-9(10,11)12/h3H,2H2,1H3
- InChI Key: UBUZHUOELAWCJN-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OCC)=C(C(=CN=1)OC(F)(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 376
- XLogP3: 2.8
- Topological Polar Surface Area: 94.2
Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090802-1g |
Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate |
1806245-50-0 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate
Research Brief on Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806245-50-0)
Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806245-50-0) is a specialized pyridine derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals. Its structural features make it a valuable scaffold for further chemical modifications aimed at enhancing biological activity and selectivity.
Recent studies have focused on the synthetic applications of Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions leverage the iodine substituent at the 2-position, enabling the introduction of diverse aryl or alkynyl groups to the pyridine core. Such modifications are critical for expanding the compound's utility in drug discovery programs, where structural diversity is often key to identifying potent and selective candidates.
In the context of agrochemical research, this compound has shown promise as a precursor to herbicides and fungicides. The trifluoromethoxy group, known for its lipophilicity and metabolic stability, enhances the bioavailability and environmental persistence of derived active ingredients. Recent patent filings highlight its incorporation into next-generation crop protection agents, with improved efficacy against resistant weed and fungal strains.
Pharmacological investigations have explored the potential of Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate derivatives as kinase inhibitors, particularly targeting tyrosine kinases involved in oncogenic signaling pathways. Preliminary in vitro studies demonstrate moderate inhibitory activity against specific kinase isoforms, suggesting the need for further structural optimization to improve potency and pharmacokinetic properties.
The compound's stability under various conditions has been systematically evaluated, revealing good thermal stability but sensitivity to strong nucleophiles due to the presence of the nitro group. These findings have important implications for its handling and storage in industrial and laboratory settings, as well as for downstream synthetic applications.
Looking forward, research priorities include expanding the scope of derivatization reactions, exploring novel biological targets, and optimizing synthetic routes for large-scale production. The unique combination of functional groups in Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate continues to make it a molecule of significant interest across multiple domains of chemical research and development.
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